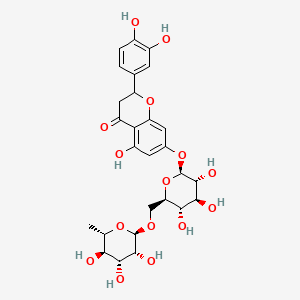

Eriocitrin

Description

This compound has been reported in Citrus sulcata, Citrus reticulata, and other organisms with data available.

structure in first source

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)40-11-5-14(30)19-15(31)7-16(41-17(19)6-11)10-2-3-12(28)13(29)4-10/h2-6,9,16,18,20-30,32-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQADRGFMLGFJF-MNPJBKLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864408 | |

| Record name | Eriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-28-0 | |

| Record name | Eriocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013463280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIOCITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS293HR5XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eriocitrin's In Vivo Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavonoid predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities. In vivo studies have demonstrated its potent antioxidant, anti-inflammatory, and metabolic regulatory effects, suggesting its therapeutic potential in a range of pathologies. This technical guide provides an in-depth exploration of the in vivo mechanism of action of this compound, focusing on its molecular targets and signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanisms of Action

This compound exerts its biological effects in vivo through a multi-pronged approach, primarily by modulating key signaling pathways involved in oxidative stress, inflammation, and metabolism. Its main mechanisms include the upregulation of antioxidant defense systems, suppression of pro-inflammatory mediators, and regulation of metabolic homeostasis.

Antioxidant and Anti-inflammatory Pathways

This compound has been shown to mitigate oxidative stress and inflammation through the modulation of the DUSP14/Nrf2/NF-κB signaling axis.[1][2]

Signaling Pathway Diagram: DUSP14/Nrf2/NF-κB Axis

Caption: this compound's antioxidant and anti-inflammatory signaling pathway.

In a rat model of ischemia-reperfusion (IR)-induced acute kidney injury, this compound treatment was found to upregulate the expression of Dual-specificity phosphatase 14 (DUSP14).[1] This upregulation, in turn, promoted the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant defense.[1] Simultaneously, DUSP14 inactivated the Nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1] The activation of Nrf2 leads to the increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while the inhibition of NF-κB results in the downregulation of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[1] This dual action effectively reduces oxidative stress, as measured by decreased malondialdehyde (MDA) levels, and inflammation.[2]

Angiogenesis Inhibition

This compound has demonstrated anti-angiogenic properties by targeting the VEGFR2-mediated PI3K/AKT/mTOR and MAPK/ERK signaling pathways.

Signaling Pathway Diagram: Angiogenesis Inhibition

Caption: this compound's anti-angiogenic signaling pathway.

In vivo studies using the chick chorioallantoic membrane (CAM) assay have shown that this compound significantly suppresses the formation of new blood vessels. This effect is attributed to its ability to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical step in the initiation of angiogenesis. The inhibition of VEGFR2 subsequently downregulates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Metabolic Regulation

This compound has been shown to improve metabolic parameters in animal models of obesity and metabolic syndrome.[3][4][5]

Logical Relationship Diagram: Metabolic Effects

Caption: this compound's effects on metabolic disturbances.

In mice fed a high-fat diet, oral administration of this compound has been observed to improve glucose and lipid metabolism.[4][5] This includes reductions in blood glucose levels and improvements in lipid profiles.[4][5] The underlying mechanism is linked to its antioxidant and anti-inflammatory properties, which help to counteract the metabolic stress induced by a high-fat diet.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound.

Table 1: Effects of this compound on Oxidative Stress and Inflammatory Markers in a Rat Model of Acute Kidney Injury

| Parameter | Control Group | IR Group | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (60 mg/kg) |

| MDA (nmol/mgprot) | Value | Increased | Decreased | Decreased | Significantly Decreased |

| SOD (U/mgprot) | Value | Decreased | Increased | Increased | Significantly Increased |

| GSH-Px (U/mgprot) | Value | Decreased | Increased | Increased | Significantly Increased |

| IL-1β (pg/mgprot) | Value | Increased | Decreased | Decreased | Significantly Decreased |

| TNF-α (pg/mgprot) | Value | Increased | Decreased | Decreased | Significantly Decreased |

| IL-6 (pg/mgprot) | Value | Increased | Decreased | Decreased | Significantly Decreased |

Data adapted from a study on ischemia-reperfusion-induced acute kidney injury in rats.[1] "Value" indicates baseline levels in the control group. "Increased" and "Decreased" denote the direction of change in the IR group compared to the control. The this compound groups show a dose-dependent reversal of these changes.

Table 2: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice

| Parameter | Control (Standard Diet) | High-Fat Diet (HFD) | HFD + this compound (10 mg/kg) | HFD + this compound (25 mg/kg) | HFD + this compound (100 mg/kg) |

| Blood Glucose | Normal | Elevated | Reduced | Significantly Reduced | Reduced |

| Lipid Peroxidation | Normal | Elevated | - | Reduced | Reduced |

| Triacylglycerols | Normal | Elevated | Reduced | Reduced | Reduced |

Data synthesized from a study on the metabolic effects of this compound in mice.[4][5] "Normal" and "Elevated" describe the state relative to a standard diet. The this compound groups show dose-dependent improvements.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research on this compound's in vivo mechanism of action.

Animal Models and this compound Administration

-

Animal Models: In vivo studies on this compound have frequently utilized male Sprague-Dawley rats and C57BL/6J mice.[1][4]

-

This compound Administration: this compound is typically administered orally via gavage. Dosages in studies have ranged from 10 mg/kg to 100 mg/kg of body weight, dissolved in a suitable vehicle like saline.[2][4]

Experimental Workflow: In Vivo Study

Caption: A generalized workflow for in vivo studies of this compound.

Western Blot Analysis

-

Purpose: To detect and quantify the expression levels of specific proteins (e.g., DUSP14, Nrf2, NF-κB).

-

Methodology:

-

Tissue Lysis: Kidney or other target tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-DUSP14, anti-Nrf2, anti-phospho-NF-κB).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Real-Time Polymerase Chain Reaction (RT-PCR)

-

Purpose: To measure the mRNA expression levels of target genes (e.g., IL-1β, TNF-α, IL-6).

-

Methodology:

-

RNA Extraction: Total RNA is extracted from tissue samples using a reagent like TRIzol.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then amplified in a real-time PCR system using specific primers for the target genes and a fluorescent dye (e.g., SYBR Green) to monitor the amplification process in real-time.

-

Quantification: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the levels of specific proteins, such as cytokines (IL-1β, TNF-α, IL-6) and markers of oxidative stress (MDA, SOD, GSH-Px), in serum or tissue homogenates.

-

Methodology:

-

Coating: A microplate is coated with a capture antibody specific for the target protein.

-

Sample Addition: Standards and samples (serum or tissue supernatant) are added to the wells. The target protein binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the target protein, is added.

-

Enzyme Conjugate: An enzyme-linked conjugate (e.g., streptavidin-HRP) is added, which binds to the detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance of the color is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to a standard curve.

-

Chick Chorioallantoic Membrane (CAM) Assay

-

Purpose: To assess the in vivo anti-angiogenic activity of this compound.

-

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

-

Windowing: A small window is created in the eggshell to expose the CAM.

-

Treatment Application: A sterile filter paper disc or a carrier containing this compound is placed on the CAM.

-

Incubation: The eggs are further incubated for 48-72 hours.

-

Observation and Quantification: The CAM is then examined under a microscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to a control.

-

Conclusion

The in vivo mechanism of action of this compound is multifaceted, involving the modulation of key signaling pathways that govern oxidative stress, inflammation, and metabolism. Its ability to upregulate the DUSP14/Nrf2 antioxidant pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway underscores its potent cytoprotective effects. Furthermore, its capacity to interfere with angiogenesis via the VEGFR2-mediated cascade and to ameliorate metabolic dysregulation highlights its broad therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should continue to elucidate the intricate molecular interactions of this compound and its metabolites to fully harness its pharmacological benefits.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Frontiers | Metabolism of this compound in the gut and its regulation on gut microbiota in mice [frontiersin.org]

- 3. Ingredients by Nature promotes this compound research [nutraceuticalbusinessreview.com]

- 4. Low doses of this compound attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Eriocitrin: A Deep Dive into its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavanone predominantly found in citrus fruits, particularly lemons, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These characteristics suggest its potential therapeutic application in managing conditions associated with oxidative stress, such as metabolic and cardiovascular diseases. However, the efficacy of any bioactive compound is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and experimental assessment.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been investigated in both human and animal models. The data underscores the biotransformation of this compound into various metabolites, which are the primary circulating compounds.

Human Pharmacokinetic Parameters

A comparative study in healthy volunteers investigated the pharmacokinetics of total plasma metabolites following the consumption of an this compound-rich lemon extract versus a hesperidin-rich orange extract.[1][2][3]

| Parameter | This compound-Rich Lemon Extract (Metabolites) | Hesperidin-Rich Orange Extract (Metabolites) |

| Cmax (µM) | 5.7 ± 5.4 | 0.35 ± 0.5 |

| Tmax (h) | 6.0 ± 0.4 | 8.0 ± 0.5 |

| AUC (µM·h) | 21.1 ± 24.5 | 1.3 ± 2.1 |

Table 1. Comparative pharmacokinetic parameters of total plasma metabolites after consumption of this compound-rich and hesperidin-rich extracts in humans.[1][2][3]

Animal Pharmacokinetic Parameters

Studies in rats have provided insights into the pharmacokinetics of this compound itself and its primary metabolites. One study focused on the parent compound, this compound, after oral administration[4][5], while another investigated the distribution of its metabolites.[6][7][8]

| Parameter | This compound (in rats) |

| Cmax (µg/L) | 299.833 ± 16.743 |

| Tmax (h) | 0.094 ± 0.019 |

| T1/2 (h) | 1.752 ± 0.323 |

Table 2. Pharmacokinetic parameters of this compound in rats after oral administration.[4][5]

In a separate study in rats, the total bioavailability of this compound was determined to be less than 1%, with the half-lives of its plasma metabolites ranging between 3 and 3.2 hours.[6][7][8]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.

Human Pharmacokinetic Study Protocol

A randomized, crossover study was conducted with 16 healthy volunteers to compare the bioavailability and metabolism of flavanones from lemon and orange extracts.[1][2][9]

-

Study Design: Participants consumed either an this compound-rich lemon extract (containing 260 mg of this compound) or a hesperidin-rich orange extract (containing 260 mg of hesperidin) following a high-fat, high-sugar meal.[1][9] A washout period was observed between interventions.

-

Sample Collection: Blood and urine samples were collected at multiple time points to analyze the concentrations of flavanone metabolites.[1][9]

-

Analytical Method: Plasma samples were prepared by protein precipitation with acetonitrile containing formic acid.[1] Urine samples were diluted and filtered.[1] The analysis of 17 phase-II flavanone-derived metabolites was performed using a UPLC-ESI-QTOF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) system.[1]

Figure 1. Workflow of a human pharmacokinetic study on this compound.

Animal Pharmacokinetic and Biodistribution Study Protocol

A study in rats was conducted to investigate the pharmacokinetics and tissue distribution of this compound metabolites.[6][7][8]

-

Subjects: Wistar rats were used in the study.[10]

-

Administration: this compound was orally administered to the rats.[6][7][8]

-

Sample Collection: Plasma, urine, and various organs (liver, kidneys, pancreas, spleen, heart, and muscle) were collected at 12 different time points over a 24-hour period.[6][7][8]

-

Analytical Method: The concentrations of this compound and its metabolites in the collected samples were analyzed by HPLC-PDA-MS (High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry detection).[6][7] For metabolite identification, enzymatic hydrolysis with β-glucuronidase and sulfatase was performed.[6]

Figure 2. Workflow of a rat pharmacokinetic and biodistribution study on this compound.

In Vivo and In Vitro Metabolism Study Protocol

A comprehensive study investigated the metabolism of this compound in rats both in vivo (plasma, bile, urine, feces) and in vitro (liver microsomes, intestinal flora).[11][12]

-

In Vivo Sample Collection: Following oral administration of this compound to rats, plasma, bile, urine, and feces were collected.[12]

-

In Vitro Incubations: this compound was incubated with rat liver microsomes and intestinal flora cultures.[11]

-

Sample Preparation: Biological samples underwent protein precipitation with methanol or ethyl acetate, followed by centrifugation and drying.[12]

-

Analytical Method: Metabolite identification was carried out using an efficient UHPLC-Q-TOF-MS/MS strategy, which allowed for the detection and structural elucidation of a wide range of metabolites.[11][12]

Metabolic Pathways of this compound

This compound undergoes extensive metabolism, primarily by the gut microbiota, followed by phase II conjugation in the liver and other tissues.[13][14][15] The initial step is the hydrolysis of the rutinoside moiety to yield its aglycone, eriodictyol.[13][15] Eriodictyol is then absorbed and can undergo further transformations, including methylation to form homoeriodictyol and hesperetin.[13] These aglycones and their derivatives are subsequently conjugated with glucuronic acid and sulfate to form more water-soluble metabolites that are detected in the bloodstream.[2] A total of 32 metabolites in vivo and 27 metabolites in vitro have been identified, with major metabolic reactions including reduction, hydrogenation, methylation, and sulfate and glucuronide conjugation.[11]

Figure 3. Simplified metabolic pathway of this compound.

Conclusion

The bioavailability of this compound is low; however, it is extensively metabolized into a variety of circulating compounds. The higher solubility of this compound compared to other flavanones like hesperidin appears to contribute to a more rapid and extensive formation of these metabolites, as evidenced by the higher Cmax and AUC values observed in human studies.[1][2][3] The primary metabolites, including eriodictyol, homoeriodictyol, and their conjugated forms, are widely distributed in various tissues.[6][7][10] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for the design of future preclinical and clinical studies aimed at elucidating its therapeutic potential. The detailed methodologies and metabolic pathways presented in this guide offer a foundational resource for researchers and professionals in the field of drug development and nutritional science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into the Metabolism of the Flavanones this compound and Hesperidin: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development and validation of an HPLC-MS/MS method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. New studies expand understanding of this compound’s impacts on blood sugar levels & inflammation [nutraingredients.com]

- 11. A comprehensive study of this compound metabolism in vivo and in vitro based on an efficient UHPLC-Q-TOF-MS/MS strategy - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03037A [pubs.rsc.org]

- 12. A comprehensive study of this compound metabolism in vivo and in vitro based on an efficient UHPLC-Q-TOF-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolism of this compound in the gut and its regulation on gut microbiota in mice [frontiersin.org]

- 14. Low doses of this compound attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: A review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Eriocitrin and its Primary Metabolites: An In-depth Technical Guide for Identification and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eriocitrin, a flavanone-7-O-rutinoside, is a prominent flavonoid found in citrus fruits, particularly lemons.[1] It has garnered significant attention in the scientific community for its potent antioxidant, anti-inflammatory, and lipid-lowering properties.[2][3][4] Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the identification of this compound's primary metabolites, complete with detailed experimental protocols, quantitative data, and visual representations of metabolic and experimental workflows.

Metabolic Profile of this compound

Upon oral administration, this compound undergoes extensive metabolism, primarily orchestrated by the gut microbiota and subsequent phase II enzymatic reactions in the body.[1][5] The native form of this compound is often not detected in plasma or urine, indicating rapid biotransformation.[6] The primary metabolites identified in various in vivo and in vitro studies include:

-

Eriodictyol: The aglycone of this compound, formed by the hydrolysis of the rutinoside moiety by gut bacteria.[1]

-

Homoeriodictyol: A methylated derivative of eriodictyol.[1][7][8][9]

-

Glucuronidated and Sulfated Conjugates: Eriodictyol, homoeriodictyol, and hesperetin undergo extensive phase II metabolism, resulting in the formation of their respective glucuronide and sulfate conjugates.[3][4][7][8][9] Homoeriodictyol-7-O-glucuronide is a major metabolite.[7][8][9]

-

Dihydrocaffeic acid: A phenolic acid resulting from the degradation of eriodictyol by intestinal bacteria.[5][6]

In studies with rats, nine metabolites of this compound have been identified in urine and seven in various tissues.[7][8][9] In mice, this compound and six of its metabolites, including eriodictyol, homoeriodictyrol, and hesperetin, have been found in the colon contents.[10][11] A comprehensive study using UHPLC-Q-TOF-MS/MS identified 32 metabolites in vivo and 27 in vitro, with metabolic pathways including reduction, hydrogenation, methylation, and conjugation.[3][4]

Quantitative Analysis of this compound and its Metabolites

The pharmacokinetic parameters of this compound and its metabolites have been investigated in both preclinical and clinical studies. The bioavailability of this compound is generally low, with a reported total bioavailability of less than 1%.[7][8]

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma (Oral Administration of 50 mg/kg)

| Parameter | Value | Reference |

| Cmax (µg/L) | 299.833 ± 16.743 | [2] |

| Tmax (h) | 0.094 ± 0.019 | [2] |

| T1/2 (h) | 1.752 ± 0.323 | [2] |

| AUC0–t (µg/Lh) | 453.153 ± 55.487 | [2] |

| AUC0–∞ (µg/Lh) | 488.769 ± 63.452 | [2] |

Table 2: Pharmacokinetic Parameters of Total Plasma Flavanone Metabolites in Humans After Consumption of this compound-Rich vs. Hesperidin-Rich Extracts

| Parameter | This compound-Rich Extract | Hesperidin-Rich Extract | Reference |

| Cmax (nM) | Higher | Lower | [12] |

| Tmax (h) | 6.0 ± 0.4 | 8.0 ± 0.5 | [12] |

| AUC | Higher | Lower | [12] |

A human pharmacokinetic study revealed that consumption of an this compound-rich lemon extract led to significantly higher plasma and urinary concentrations of all flavanone-derived metabolites compared to a hesperidin-rich orange extract.[12][13]

Experimental Protocols

The identification and quantification of this compound and its metabolites necessitate sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most commonly employed methods.[2][7][12]

Sample Preparation

a) Plasma Samples:

-

Protein Precipitation: This is a common method for extracting small molecules from plasma.[2]

-

To 100 µL of plasma, add a suitable internal standard (IS) solution.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 21,380 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase or an appropriate solvent.

-

Centrifuge again to remove any particulate matter.

-

Inject the supernatant into the LC-MS system.[2]

-

b) Urine Samples:

-

Dilution and Filtration: Urine samples often require less extensive preparation.

c) Tissue Homogenates:

-

Tissues are typically homogenized in a suitable buffer and then subjected to protein precipitation or solid-phase extraction to isolate the metabolites.

Chromatographic Separation (UPLC/HPLC)

-

Column: A C18 reversed-phase column is commonly used for the separation of flavonoids and their metabolites.

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min, while for HPLC it is around 0.8-1.0 mL/min.[2]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is crucial for reproducible retention times.

Mass Spectrometric Detection (MS and MS/MS)

-

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operated in negative ion mode.[12]

-

Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) are used.[3][4][12]

-

Data Acquisition:

-

Full Scan: To obtain an overview of all ions in a specific mass range.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites, providing high sensitivity and selectivity.

-

Tandem MS (MS/MS): To obtain structural information for metabolite identification by fragmenting precursor ions.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound in the body.

Experimental Workflow for Metabolite Identification

Caption: A typical experimental workflow for this compound metabolite analysis.

Conclusion

The identification and quantification of this compound's primary metabolites are essential for understanding its bioavailability and biological activities. This guide provides a foundational understanding of the key metabolites, analytical methodologies, and quantitative data. The detailed protocols and visual workflows serve as a practical resource for researchers in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into the therapeutic potential of this promising natural compound.

References

- 1. Metabolism of this compound in the gut and its regulation on gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development and validation of an HPLC-MS/MS method for the determination of this compound in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive study of this compound metabolism in vivo and in vitro based on an efficient UHPLC-Q-TOF-MS/MS strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A comprehensive study of this compound metabolism in vivo and in vitro based on an efficient UHPLC-Q-TOF-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of antioxidant this compound into characteristic metabolites by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and antioxidant activity of flavonoid metabolites in plasma and urine of this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacokinetics and Biodistribution of this compound in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Metabolism of this compound in the gut and its regulation on gut microbiota in mice [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Eriocitrin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Eriocitrin, a flavanone-7-O-glycoside predominantly found in citrus fruits, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and metabolic health benefits.[1][2] This document provides a comprehensive technical overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its molecular mechanism of action through key signaling pathways. Quantitative data are presented in tabular format for clarity, and experimental workflows are detailed to facilitate replication.

Natural Sources of this compound

This compound is naturally present in a variety of plants, with citrus fruits being the most significant source.[3] It is particularly abundant in lemons (Citrus limon) and limes.[4] The concentration of this compound varies considerably between different parts of the fruit, with the peel (flavedo and albedo) containing substantially higher levels than the juice or seeds.[4] The flavonoid is also found in plants of the Mentha genus, such as peppermint.[3][5]

Table 1: this compound Content in Various Natural Sources

| Natural Source | Part of Plant | This compound Concentration (ppm) | Reference |

|---|---|---|---|

| Lemon (Citrus limon) | Peel (Flavedo & Albedo) | ~1,500 | [4] |

| Lemon (Citrus limon) | Juice | ~200 | [4] |

| Lemon (Citrus limon) | Seeds | Not Detected | [4] |

| Orange (Citrus sinensis) | Peel Powder | 31.57 - 37.68 µg/mL (in extract) | [6][7] |

| Mentha piperita | Butanol Extract | Found to have the highest concentration among tested Mentha species |[8] |

Extraction and Purification Methodologies

The extraction and purification of this compound from plant matrices involve several stages, typically starting with solvent extraction followed by chromatographic purification. The choice of solvent and purification resin is critical for achieving high yield and purity.

This method is adapted from a patented industrial process designed for high-efficiency extraction and separation.[9]

Objective: To extract and separate this compound from citrus fruit material.

Materials:

-

Citrus fruit (e.g., lemon peel), dried and powdered

-

Extraction Solvent: Water or Ethanol

-

Porous Synthetic Adsorption Resin: Phenol-formaldehyde resin with amino and phenolic hydroxy groups

-

Washing Solvent: Water

-

Elution Solvent: Ethanol or Acetone

-

Rotary evaporator or vacuum dryer

Procedure:

-

Extraction:

-

Mix the powdered citrus peel with the extraction solvent (water or ethanol) at a ratio of 1:5 to 1:10 (w/v).

-

Conduct the extraction at room temperature (5-45°C) with stirring for 2-4 hours.

-

Filter the mixture to separate the solid residue from the liquid citrus extract containing this compound.

-

-

Adsorption:

-

Pass the liquid citrus extract through a column packed with the porous synthetic adsorption resin.

-

The this compound in the extract will be adsorbed onto the resin.

-

-

Washing:

-

Wash the column with water to remove impurities (e.g., sugars, organic acids) that are not adsorbed onto the resin.

-

-

Elution:

-

Elute the this compound from the resin by passing an elution solvent (e.g., ethanol or acetone) through the column.

-

Collect the eluate, which is an this compound-rich fraction.

-

-

Concentration and Drying:

-

Concentrate the collected eluate using a rotary evaporator under reduced pressure.

-

Dry the concentrated extract using vacuum drying or freeze-drying to obtain the final this compound-containing material.

-

This protocol is based on laboratory-scale purification for analytical and cytotoxic studies.[6][7]

Objective: To purify this compound from dried orange peel for experimental use.

Materials:

-

Orange peel, shadow-dried and powdered

-

n-Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

HPLC system with a C18 reverse-phase column for analysis

-

Mobile Phase A: 0.1% formic acid in acetonitrile

-

Mobile Phase B: 0.1% formic acid in HPLC-grade water

Procedure:

-

Defatting:

-

Weigh 500g of powdered orange peel and extract with 2500ml of n-hexane for 4 hours at room temperature with stirring. This step removes nonpolar compounds like lipids and waxes.

-

Filter the mixture and air-dry the residue.

-

-

This compound Extraction:

-

Extract the air-dried residue with 2500ml of ethyl acetate overnight (approx. 16 hours) at room temperature with stirring.

-

Filter the extract and evaporate it to dryness to yield the crude ethyl acetate extract.

-

-

Silica Gel Column Chromatography:

-

Reconstitute the crude extract in a minimal volume of ethyl acetate (e.g., 5 ml).

-

Load the concentrated extract onto a silica gel column (e.g., 300mm x 10mm).

-

Wash the column with n-hexane to remove any remaining nonpolar impurities.

-

Elute the column with ethyl acetate, collecting fractions (e.g., 5 ml each).

-

-

Analysis and Pooling:

-

Analyze each fraction for this compound content using reverse-phase HPLC. (Typical conditions: C18 column, mobile phase gradient of acetonitrile and water with 0.1% formic acid, detection at 280 nm).[7]

-

Pool the fractions containing pure this compound.

-

-

Final Product:

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its antioxidant and anti-inflammatory actions are particularly well-documented and are largely mediated through the regulation of the Nrf2 and NF-κB pathways.[10][11]

This compound has been shown to mitigate oxidative stress and inflammation by upregulating Dual-specificity phosphatase 14 (DUSP14).[11] Increased DUSP14 expression promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus, inducing the expression of antioxidant enzymes. Concurrently, DUSP14 inactivates the Nuclear Factor-kappa B (NF-κB) pathway, a key driver of inflammation, thereby reducing the production of pro-inflammatory cytokines.[10][11]

Beyond its anti-inflammatory action, this compound has been implicated in other crucial cellular processes:

-

Anti-angiogenesis: this compound can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which in turn suppresses the downstream PI3K/AKT/mTOR signaling pathway, a critical cascade for the formation of new blood vessels.[12]

-

Apoptosis Induction in Cancer Cells: In breast cancer cells, this compound has been shown to suppress JAK2/STAT3 signaling while activating the JNK/p38 MAPK pathway, leading to apoptosis.[13] It also triggers the intrinsic, mitochondria-mediated apoptosis pathway in liver cancer cells.[14][15]

Conclusion

This compound stands out as a high-value flavonoid with significant therapeutic potential. Its abundance in citrus byproducts, particularly lemon peels, presents a viable opportunity for industrial-scale extraction. The methodologies outlined in this guide, from solvent extraction to chromatographic purification, provide a framework for obtaining high-purity this compound for research and drug development. Further investigation into its molecular mechanisms, particularly its ability to modulate critical signaling pathways like Nrf2/NF-κB, will continue to fuel its development as a potential agent for managing conditions rooted in oxidative stress and inflammation.

References

- 1. herbalpharmacist.com [herbalpharmacist.com]

- 2. This compound: A review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. This compound, 13463-28-0 [thegoodscentscompany.com]

- 6. ijirset.com [ijirset.com]

- 7. ijsr.net [ijsr.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. WO2009084612A1 - this compound-containing material, method for production of the this compound-containing material, and food, beverage, pharmaceutical preparation and cosmetic each comprising the this compound-containing material - Google Patents [patents.google.com]

- 10. jddtonline.info [jddtonline.info]

- 11. This compound attenuates ischemia reperfusion-induced oxidative stress and inflammation in rats with acute kidney injury by regulating the dual-specificity phosphatase 14 (DUSP14)-mediated Nrf2 and nuclear factor-κB (NF-κB) pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, a dietary flavonoid suppressed cell proliferation, induced apoptosis through modulation of JAK2/STAT3 and JNK/p38 MAPKs signaling pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Eriocitrin's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. These biological properties are intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a focus on key pathways such as the Nrf2, NF-κB, MAPK, JAK2/STAT3, and PI3K/AKT/mTOR signaling cascades. This document summarizes quantitative data from pertinent in vitro and in vivo studies, offers detailed experimental methodologies for key assays, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (Eriodictyol 7-O-rutinoside) is a bioactive flavonoid that has demonstrated considerable therapeutic potential.[1][2] Its ability to mitigate oxidative stress and inflammation is central to its protective effects in various pathological conditions.[3][4] A growing body of evidence indicates that this compound's efficacy stems from its interaction with critical cellular signaling networks that regulate cellular homeostasis, stress responses, proliferation, and apoptosis.[5][6][7] Understanding the precise mechanisms of action of this compound at the molecular level is paramount for its development as a potential therapeutic agent. This guide aims to consolidate the current knowledge on this compound's influence on pivotal signaling pathways, providing a valuable resource for the scientific community.

Core Signaling Pathways Modulated by this compound

This compound's multifaceted biological activities can be attributed to its influence on several key signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant defense system.[8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8][10]

This compound has been shown to be a potent activator of the Nrf2 pathway.[11][12] One of the key mechanisms involves the upregulation of dual-specificity phosphatase 14 (DUSP14).[11][13][14] By increasing the expression of DUSP14, this compound promotes the nuclear translocation of Nrf2 and the subsequent expression of its target genes, HO-1 and NQO1, thereby enhancing the cell's antioxidant capacity.[1][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5]

This compound exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] This inhibition is, in part, mediated by the this compound-induced upregulation of DUSP14, which leads to the inactivation of the NF-κB signaling cascade.[11][13][14] By suppressing NF-κB activation, this compound effectively reduces the production of pro-inflammatory mediators.[1][5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5] The MAPK family includes three major subfamilies: c-Jun N-terminal kinases (JNKs), p38 MAPKs, and extracellular signal-regulated kinases (ERKs).[6]

This compound's effect on the MAPK pathway is context-dependent. In cancer cells, such as the MCF-7 breast cancer cell line, this compound can induce oxidative stress-mediated activation of the JNK and p38 MAPK pathways, which in turn triggers apoptosis.[6] Conversely, in the context of angiogenesis, this compound has been shown to inhibit the Raf/MEK/ERK signaling pathway, a key downstream effector of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby suppressing endothelial cell proliferation and migration.[7]

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a significant role in cell proliferation, survival, and differentiation.[16][17] Dysregulation of this pathway is frequently observed in various cancers.[18]

This compound has been demonstrated to inhibit the JAK2/STAT3 pathway in cancer cells.[6] It suppresses the phosphorylation of STAT3 by inhibiting the activity of the upstream kinases JAK2 and Src.[6] This inhibition prevents the nuclear translocation of STAT3 and the transcription of its target genes, which are involved in cell survival and proliferation, ultimately leading to apoptosis in cancer cells.[6]

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism.[19][20][21][22][23] This pathway is often hyperactivated in cancer and is a key target for anti-cancer drug development.

This compound has been shown to inhibit the PI3K/AKT/mTOR pathway, particularly in the context of angiogenesis.[7] By targeting VEGFR2, this compound suppresses the activation of the downstream PI3K/AKT/mTOR signaling cascade in endothelial cells.[7][24] This inhibition contributes to the anti-angiogenic effects of this compound by impeding endothelial cell survival and proliferation.[7]

Quantitative Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of this compound on cellular signaling pathways.

Table 1: In Vitro Effects of this compound on Cellular Signaling Pathways

| Cell Line | Concentration (µM) | Duration | Pathway Affected | Key Findings | Reference(s) |

| HK-2 (Human kidney) | 1, 2, 4 | 30 min pre-treatment | Nrf2, NF-κB | Dose-dependently increased DUSP14 and Nrf2 expression; inactivated NF-κB. | [14] |

| MCF-7 (Human breast cancer) | Not specified | Not specified | JAK2/STAT3, JNK/p38 MAPK | Suppressed STAT3 phosphorylation via JAK2/Src inhibition; activated JNK/p38 MAPK. | [6] |

| HUVECs (Human umbilical vein endothelial cells) | 25, 50, 100 | 24 h | PI3K/AKT/mTOR, MAPK/ERK | Inhibited VEGFR2-mediated PI3K/AKT/mTOR and Raf/MEK/ERK pathways. | [7] |

| HepG2, Huh7 (Human hepatocellular carcinoma) | 25, 50, 75 | 24 h | Intrinsic Apoptosis | Arrested cell cycle in S phase; activated mitochondria-involved intrinsic apoptosis. | [25] |

| A549, H1299 (Human lung adenocarcinoma) | 50 | 24 h | EMT, Ferroptosis | Inhibited EMT by upregulating E-cadherin and downregulating N-cadherin, vimentin; induced ferroptosis. | [26] |

| Human Red Blood Cells | 40, 80, 100 | Not specified | Calcium Signaling | Increased intracellular Ca2+ levels. | [27] |

Table 2: In Vivo Effects of this compound on Cellular Signaling Pathways

| Animal Model | Dosage (mg/kg) | Route of Administration | Duration | Pathway Affected | Key Findings | Reference(s) |

| Rats with acute kidney injury | 15, 30, 60 | Not specified | Not specified | Nrf2, NF-κB | Increased DUSP14 and Nrf2 expression; inactivated NF-κB. | [11] |

| Rats with cerebral ischemia-reperfusion | 8, 16, 32 | Oral | 7 days | Nrf2/HO-1/NQO1, NF-κB | Increased phosphorylation of Nrf2, HO-1, NQO1; decreased phosphorylation of NF-κB p65. | [8] |

| Mice with colitis | 30 | Not specified | Not specified | NF-κB | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | [5] |

| Mice with periodontal disease | 25, 50 | Not specified | Not specified | Inflammatory pathways | Reduced TNF-α and IL-1β; increased IL-10. | [28] |

| Obese mice | 10, 25, 100 | Dietary supplementation | Not specified | Metabolic and inflammatory pathways | Improved markers of oxidative stress, inflammation, and glucose/lipid metabolism. | [29][30] |

| Chick Embryo (CAM assay) | 5, 10, 50 nmol/egg | Topical | Not specified | Angiogenesis | Dose-dependently inhibited neovascularization. | [7][31] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

MCF-7 Human Breast Cancer Cells: Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight before treatment with specified concentrations of this compound dissolved in a suitable solvent like DMSO.

-

HUVECs (Human Umbilical Vein Endothelial Cells): HUVECs are maintained in endothelial cell growth medium (EGM-2) supplemented with 10% FBS, and other growth factors at 37°C with 5% CO2. For experiments such as tube formation or migration assays, cells are treated with various concentrations of this compound.

Western Blot Analysis

-

Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Nrf2, anti-phospho-NF-κB p65, anti-phospho-STAT3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix and gene-specific primers for target genes (e.g., Nrf2, HO-1, NQO1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Animal Studies (Cerebral Ischemia-Reperfusion Model)

-

Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for a defined period (e.g., 2 hours) followed by reperfusion.

-

This compound Administration: this compound is administered orally at specified doses (e.g., 8, 16, 32 mg/kg) for a set duration (e.g., 7 days) prior to the induction of ischemia.

-

Assessment of Infarct Volume: After a reperfusion period, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Biochemical Analysis: Brain tissue and serum samples are collected for the analysis of inflammatory cytokines (ELISA), oxidative stress markers (e.g., MDA, SOD), and protein expression (Western blot).

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity.

-

Windowing: On embryonic day 3 or 4, a small window is made in the eggshell to expose the CAM.

-

Treatment Application: A sterile filter paper disc or a biocompatible carrier containing different concentrations of this compound is placed on the CAM.

-

Observation and Quantification: After a defined incubation period (e.g., 48-72 hours), the CAM is photographed, and the number and length of newly formed blood vessels are quantified using image analysis software.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's dual regulation of Nrf2 and NF-κB pathways via DUSP14.

Caption: this compound's multi-target effects on cancer-related signaling pathways.

Caption: A typical experimental workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with the ability to modulate multiple key cellular signaling pathways. Its capacity to activate the Nrf2-mediated antioxidant response while concurrently inhibiting pro-inflammatory pathways like NF-κB, and its context-dependent regulation of MAPK, JAK2/STAT3, and PI3K/AKT/mTOR signaling, underscore its therapeutic potential in a range of diseases, including those with inflammatory and oxidative stress components, as well as cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular mechanisms of action, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the intricate interplay between these pathways in response to this compound and to translate these preclinical findings into clinical applications.

References

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. nutritionaloutlook.com [nutritionaloutlook.com]

- 4. New studies expand understanding of this compound’s impacts on blood sugar levels & inflammation [nutraingredients.com]

- 5. jddtonline.info [jddtonline.info]

- 6. This compound, a dietary flavonoid suppressed cell proliferation, induced apoptosis through modulation of JAK2/STAT3 and JNK/p38 MAPKs signaling pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates oxidative stress and inflammatory response in cerebral ischemia reperfusion rats by regulating phosphorylation levels of Nrf2/NQO-1/HO-1/NF-κB p65 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Mitigates Osteoarthritis Development by Suppressing Chondrocyte Inflammation and ECM Degradation via Nrf2/HO-1/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates ischemia reperfusion-induced oxidative stress and inflammation in rats with acute kidney injury by regulating the dual-specificity phosphatase 14 (DUSP14)-mediated Nrf2 and nuclear factor-κB (NF-κB) pathways - Xu- Annals of Translational Medicine [atm.amegroups.org]

- 14. This compound attenuates ischemia reperfusion-induced oxidative stress and inflammation in rats with acute kidney injury by regulating the dual-specificity phosphatase 14 (DUSP14)-mediated Nrf2 and nuclear factor-κB (NF-κB) pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quercitrin attenuates the progression of osteoarthritis via inhibiting NF-κB signaling pathways and enhance glucose transport capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation and therapy, the role of JAK2/STAT3 signaling pathway in OA: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]

- 23. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. This compound inhibits epithelial-mesenchymal transformation (EMT) in lung adenocarcinoma cells via triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound Disrupts Erythrocyte Membrane Asymmetry through Oxidative Stress and Calcium Signaling and the Activation of Casein Kinase 1α and Rac1 GTPase [mdpi.com]

- 28. Ingredients by Nature promotes this compound research [nutraceuticalbusinessreview.com]

- 29. Low doses of this compound attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Research reinforces this compound’s benefits for metabolic support [nutraceuticalbusinessreview.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of Eriocitrin

Abstract

Eriocitrin (Eriodictyol 7-O-rutinoside) is a prominent flavanone glycoside primarily found in citrus fruits, especially lemons.[1][2] Extensive research has illuminated its potent antioxidant capabilities, which are crucial for mitigating the oxidative stress implicated in numerous chronic and degenerative diseases.[3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols. This compound exerts its effects through a dual mechanism: direct scavenging of free radicals and modulation of endogenous antioxidant and inflammatory signaling pathways.[4][5] Notably, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibits the Nuclear Factor-kappa B (NF-κB) signaling cascade, leading to the upregulation of protective enzymes and the suppression of pro-inflammatory mediators.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's role as a powerful antioxidant agent.

Mechanisms of Antioxidant Action

This compound's antioxidant activity is multifaceted, involving both direct chemical interactions with reactive oxygen species (ROS) and indirect modulation of cellular defense systems.

Direct Free Radical Scavenging

This compound functions as a potent free radical scavenger, a property attributed to its chemical structure.[8] As a flavonoid, its phenolic hydroxyl groups can donate hydrogen atoms to neutralize highly reactive radicals, thereby terminating damaging chain reactions. Studies have demonstrated that the antioxidative activity of this compound in a linoleic acid autoxidation system is comparable to that of α-tocopherol, a well-established antioxidant.[1] This direct scavenging activity is a first line of defense against oxidative damage.

Modulation of Endogenous Cellular Pathways

Beyond direct scavenging, this compound's significant antioxidant effect stems from its ability to influence key signaling pathways that regulate the cellular response to oxidative stress and inflammation.

The Nrf2 pathway is a critical regulator of endogenous antioxidant defenses.[9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of a suite of protective enzymes, including heme-oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[10][11]

This compound has been shown to activate this protective pathway.[11] One mechanism involves the upregulation of Dual-specificity phosphatase 14 (DUSP14), which subsequently promotes Nrf2 expression and activation.[6] By enhancing the Nrf2-ARE system, this compound bolsters the cell's intrinsic ability to neutralize ROS and detoxify harmful compounds.

Oxidative stress and inflammation are intricately linked, often creating a vicious cycle. The NF-κB pathway is a central mediator of inflammatory responses. When activated by stimuli such as ROS, it promotes the transcription of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).

This compound has been demonstrated to exert potent anti-inflammatory effects by inhibiting the NF-κB pathway.[7] It can decrease the phosphorylation of key components of the pathway, preventing its activation and subsequent nuclear translocation.[7] This action, which may also be mediated by the upregulation of DUSP14, leads to a significant reduction in the production of inflammatory molecules, thereby breaking the cycle of oxidative stress and inflammation.[6]

Quantitative Assessment of Antioxidant Efficacy

The antioxidant effects of this compound have been quantified through various in vitro and in vivo studies, demonstrating its significant potential in combating oxidative stress.

In Vitro Antioxidant Capacity

Standardized assays are used to measure the antioxidant capacity of compounds in a laboratory setting. While specific IC50 values from a single comprehensive source are varied, the collective evidence indicates high potency. For instance, this compound's activity in the linoleic acid autoxidation system was found to be equivalent to that of α-tocopherol.[1] Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure a compound's ability to donate a hydrogen atom or an electron to neutralize these stable radicals.[12]

In Vivo Evidence of Antioxidant Effects

Animal studies provide crucial evidence of this compound's bioactivity and its effects on oxidative stress biomarkers in a biological system. This compound administration has been shown to effectively counteract oxidative damage in various models of metabolic and ischemic injury.

Table 1: Summary of In Vivo Antioxidant Effects of this compound

| Model | Species | This compound Dose(s) | Key Findings (Biomarker Changes) | Reference(s) |

| Ischemia-Reperfusion (IR)-Induced Acute Kidney Injury | Rat | 15, 30, 60 mg/kg | ↓ Malondialdehyde (MDA), ↑ Superoxide Dismutase (SOD), ↑ Glutathione Peroxidase (GSH-Px) in kidney tissues. | |

| High-Fat Diet (HFD)-Induced Obesity | Mouse | 25, 100 mg/kg | ↓ Lipid peroxidation in blood serum. | [4] |

| Exercise-Induced Oxidative Stress | Rat | Not specified | ↓ Liver levels of N(epsilon)-(hexanoyl)lysine (HEL), o,o-dityrosine (DT), and nitrotyrosine (NT). | [13] |

| Diet-Induced Hepatic Steatosis | Not specified | Not specified | ↓ Liver oxidative stress molecules. |

(↓ = Decrease/Inhibition; ↑ = Increase/Activation)

These studies consistently show that this compound reduces markers of lipid peroxidation (MDA, HEL) and enhances the activity of crucial endogenous antioxidant enzymes (SOD, GSH-Px).[4][13]

Experimental Protocols and Methodologies

Reproducible and standardized protocols are essential for assessing the antioxidant properties of compounds like this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging ability of a compound.

-

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant compound.[12] The donation of a hydrogen atom or electron to DPPH• results in the formation of its reduced, non-radical form (DPPH-H), which is yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's scavenging capacity.[14]

-

Methodology:

-

Reagent Preparation: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.

-

Sample Preparation: this compound is dissolved in the solvent to create a stock solution, from which serial dilutions are made to test a range of concentrations. A known antioxidant, such as Trolox or Ascorbic Acid, is used as a positive control.

-

Reaction: A fixed volume of the DPPH solution is added to aliquots of the this compound dilutions and the control.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically ~517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Low doses of this compound attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research reinforces this compound’s benefits for metabolic support [nutraceuticalbusinessreview.com]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound alleviates oxidative stress and inflammatory response in cerebral ischemia reperfusion rats by regulating phosphorylation levels of Nrf2/NQO-1/HO-1/NF-κB p65 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Eriocitrin's Anti-Inflammatory Mechanisms: A Molecular Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriocitrin, a flavanone predominantly found in citrus fruits, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties. This technical guide delves into the molecular mechanisms underpinning the anti-inflammatory effects of this compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore its influence on key signaling pathways, present quantitative data from pertinent studies, and detail the experimental protocols used to elucidate these effects. The information is designed to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory conditions.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural compounds, such as flavonoids, are a promising source for the development of novel anti-inflammatory therapies. This compound (Eriodictyol 7-O-rutinoside) is a flavonoid that has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. This document will provide a detailed examination of its molecular mechanisms of action.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and molecular targets involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.

This compound has been shown to effectively suppress the NF-κB pathway. It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB target genes.

This compound inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in regulating the production of inflammatory mediators. This compound has been observed to inhibit the phosphorylation of p38 and JNK, thereby attenuating the downstream inflammatory response.

This compound modulates the MAPK signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This compound has been shown to upregulate the Nrf2 pathway, enhancing the cellular antioxidant defense and thereby mitigating inflammation.

This compound activates the Nrf2 antioxidant pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| RAW264.7 | LPS | 12.5-400 µM | NO Production | Strong inhibition | |

| RAW264.7 | LPS | 12.5-400 µM | TNF-α Secretion | Strong inhibition | |

| RAW264.7 | LPS | 12.5-400 µM | IL-1β Secretion | Strong inhibition | |

| Caco-2 | - | 25 ng/mL | IL-6 Release | Decrease | |

| Caco-2 | - | 25 ng/mL | IL-8 Release | Decrease | |

| Caco-2 | - | 25 ng/mL | NO Release | Decrease | |

| HK-2 | OGD/R | 10, 30, 60 mg/kg | NF-κB Phosphorylation | Decrease | |

| HK-2 | OGD/R | 10, 30, 60 mg/kg | Nrf2 Expression | Increase |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |

| Mice | TPA-induced ear edema | 10, 50 mg/kg (with resveratrol) | Ear Edema | Reduction | |

| Mice | DSS-induced colitis | 30 mg/kg | MPO Activity | Substantial reduction | |

| Mice | DSS-induced colitis | 30 mg/kg | TNF-α, IL-6, IL-1β | Lowered levels | |

| Rats | Cerebral ischemia-reperfusion | 8, 16, 32 mg/kg | TNF-α, IL-6 | Lowered levels | |